molecular formula C9H9N3O2S B8362949 N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

Cat. No.: B8362949
M. Wt: 223.25 g/mol
InChI Key: AEMOECHQKXYBMB-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3

InChI Key

AEMOECHQKXYBMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 7.4 ml of tetrahydrofuran was dissolved 160 mg of 2-chloro-5-nitro-1,3-benzothiazole, and thereto was added 1.86 ml of a 1M dimethylamine tetrahydrofuran solution, followed by 16.5 hours of stirring. Water was added to the reaction solution and the organic layer was extracted with ethyl acetate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to obtain 173 mg of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine as a yellow solid.
Name
dimethylamine tetrahydrofuran
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0 (± 1) mol
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reactant
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160 mg
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7.4 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 2-Fluoro-5-nitroaniline (1.7 g), thiocarbonyl diimidazole (1.9 g) and K2CO3 (2.9 g) were suspended in dry DME (20 mL) and stirred at RT for 12 h. 20 mL of DMF and dimethyl amine (40% in water, 8 mL) were added and the resulting mixture was heated at 65° C. for 3 h and 12 h at RT. Reaction was followed by LCMS and more dimethyl amine was added (5 mL) and heated again until reaction was almost completed. Solvent was evaporated and residue was dissolved in water. Mixture was extracted with EtOAc and filtered on silica pad. Solvent was removed to give N,N-dimethyl-5-nitrobenzo[d]thiazol-2-amine.
Quantity
1.7 g
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reactant
Reaction Step One
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1.9 g
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reactant
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2.9 g
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0 (± 1) mol
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reactant
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8 mL
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reactant
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20 mL
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reactant
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Quantity
20 mL
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solvent
Reaction Step Four

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